![molecular formula C13H13F3N2O2 B13379760 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B13379760.png)
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]
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Overview
Description
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups and a hydrazone moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone] typically involves the reaction of 1,1,1-Trifluoro-2,3,4-pentanetrione with 2,4-dimethylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups and hydrazone moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone] involves its interaction with molecular targets through its trifluoromethyl and hydrazone groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Properties
Molecular Formula |
C13H13F3N2O2 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
(Z)-3-[(2,4-dimethylphenyl)diazenyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F3N2O2/c1-7-4-5-10(8(2)6-7)17-18-11(9(3)19)12(20)13(14,15)16/h4-6,20H,1-3H3/b12-11-,18-17? |
InChI Key |
HLIOZCCNMXOCAZ-DLDAZZGJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(=C(C(F)(F)F)O)C(=O)C)C |
Origin of Product |
United States |
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